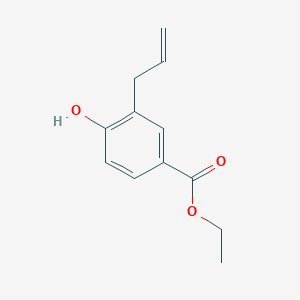

Ethyl 3-allyl-4-hydroxybenzoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H14O3 |

|---|---|

Molecular Weight |

206.24 g/mol |

IUPAC Name |

ethyl 4-hydroxy-3-prop-2-enylbenzoate |

InChI |

InChI=1S/C12H14O3/c1-3-5-9-8-10(6-7-11(9)13)12(14)15-4-2/h3,6-8,13H,1,4-5H2,2H3 |

InChI Key |

SVHOXRFBCFZGAD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)O)CC=C |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for Ethyl 3 Allyl 4 Hydroxybenzoate

Exploration of Claisen Rearrangement Variants in its Synthesis

The Claisen rearrangement, a powerful carbon-carbon bond-forming reaction, stands as a cornerstone for the synthesis of ethyl 3-allyl-4-hydroxybenzoate. libretexts.orgpurechemistry.org This pericyclic reaction, discovered by Rainer Ludwig Claisen in 1912, involves a rsc.orgrsc.org-sigmatropic rearrangement of an allyl vinyl ether or an allyl aryl ether to produce a γ,δ-unsaturated carbonyl compound or an ortho-allyl phenol (B47542), respectively. libretexts.orgunacademy.commasterorganicchemistry.com The reaction is typically concerted, proceeding through a highly ordered cyclic transition state, and is intramolecular in nature. wikipedia.org

Detailed Reaction Conditions and Mechanistic Investigations of Rearrangement from Ethyl 4-allyloxybenzoate

The primary route to this compound involves the thermal or acid-catalyzed Claisen rearrangement of its precursor, ethyl 4-allyloxybenzoate. google.com The mechanism of this aromatic Claisen rearrangement begins with the rsc.orgrsc.org-sigmatropic shift of the allyl group from the ether oxygen to the ortho position of the benzene (B151609) ring. masterorganicchemistry.comlibretexts.org This concerted process leads to the formation of a non-aromatic dienone intermediate. Subsequently, this intermediate rapidly tautomerizes to re-establish the aromaticity of the phenol ring, yielding the final product, this compound. unacademy.comlibretexts.org

The reaction is often carried out by heating the allyl aryl ether. libretexts.org Evidence for the intramolecular nature of this rearrangement has been confirmed through crossover experiments. wikipedia.org For instance, when the rearrangement is performed with an allyl group labeled with ¹⁴C at the terminal carbon, the resulting product shows the labeled carbon exclusively bonded to the aromatic ring. libretexts.org

Catalytic Approaches and Solvent Effects in Allyl Rearrangement

While the Claisen rearrangement can be induced thermally, various catalysts have been employed to accelerate the reaction and improve its efficiency. Lewis acids are commonly used to catalyze the rearrangement, allowing it to proceed at lower temperatures. unacademy.combyjus.com Notably, zinc powder has been demonstrated as a simple, efficient, and recyclable catalyst for the Claisen rearrangement of allyl aryl ethers to o-allyl phenols at a mild temperature of 55°C. benthamopen.com Alkaline-earth-metal triflate and triflimide salts, such as those of magnesium, calcium, strontium, and barium, have also been shown to be effective catalysts. google.com

Solvent choice significantly impacts the rate of the Claisen rearrangement. libretexts.orgwikipedia.org Polar solvents generally accelerate the reaction. libretexts.orgwikipedia.orgbyjus.com Specifically, hydrogen-bonding solvents have been found to provide the highest rate constants. libretexts.orgwikipedia.orgbyjus.com For example, solvent mixtures of ethanol (B145695) and water can lead to rate constants that are ten times higher than those observed in sulfolane. libretexts.orgwikipedia.org In studies using trifluoroacetic acid (TFA), the addition of a co-solvent was found to dramatically decrease the rate of rearrangement. rsc.org The presence of a small amount of water (around 5%) in TFA can accelerate the reaction, while higher concentrations have an inhibitory effect. rsc.org Quantum mechanics/molecular mechanics (QM/MM) simulations have provided further insight, suggesting that for reactions "on water," the rate enhancement is due to the ability of interfacial water molecules to stabilize the polar transition state through enhanced hydrogen bonding. nih.gov

Stereochemical Considerations in Allyl Migration

The Claisen rearrangement is a stereospecific reaction, meaning that the stereochemistry of the starting material influences the stereochemistry of the product. purechemistry.orgwikipedia.org The reaction generally proceeds through a chair-like transition state. organic-chemistry.org This high degree of stereoselectivity allows for the transfer of stereochemical information from the reactant to the product. masterorganicchemistry.com For instance, the Ireland-Claisen rearrangement, a variation of the classic reaction, demonstrates that E- and Z-configured silyl (B83357) ketene (B1206846) acetals lead to anti and syn rearranged products, respectively. libretexts.orgwikipedia.org While a boat-like transition state is also possible, it can lead to the formation of side products. organic-chemistry.org

Multi-step Synthetic Strategies and Convergent Synthesis

Novel Precursors and Reaction Cascades

A common multi-step approach to this compound begins with the esterification of 4-hydroxybenzoic acid with ethanol in an acidic environment to form ethyl 4-hydroxybenzoate (B8730719). google.comderpharmachemica.comgoogle.com This is followed by the allyl-etherification of the resulting ester with an allyl halide in the presence of a base, such as sodium in ethanol, to yield ethyl 4-allyloxybenzoate. google.com The final step is the thermal isomerization (Claisen rearrangement) of this ether to produce this compound. google.com

An alternative strategy involves the simultaneous allyl-esterification and allyl-etherification of a hydroxy-carboxy acid. google.com This is followed by the thermal rearrangement of the resulting allyl-ether allyl-ester and subsequent saponification to yield the desired carboxylated 2-allyl-phenol. google.com

The synthesis of related compounds, such as 2-(4-hydroxyphenyl)ethyl 3,4,5-trihydroxybenzoate (B8703473) (HETB), showcases similar multi-step strategies involving protection and deprotection of functional groups. mdpi.com

Optimized Reaction Sequences for Enhanced Yield and Selectivity

The order of reactions in a multi-step synthesis is also a key consideration for achieving the desired substitution pattern on the aromatic ring. lumenlearning.com For instance, if a meta-disubstituted product is desired, a meta-directing group should be introduced first. lumenlearning.com

Sustainable Chemistry Principles in this compound Production

The integration of green chemistry principles into the synthesis of this compound is crucial for modern chemical manufacturing. The focus lies on maximizing resource efficiency while minimizing waste and energy consumption. Key to this is the aromatic Claisen rearrangement, a powerful carbon-carbon bond-forming reaction. This pericyclic reaction involves heating an allyl aryl ether, such as Ethyl 4-(allyloxy)benzoate, to induce a researchgate.netresearchgate.net-sigmatropic rearrangement, which yields the ortho-allylated phenol product. libretexts.orglibretexts.orgbyjus.com

The typical synthetic pathway starts with the O-allylation of a readily available precursor like Ethyl p-hydroxybenzoate using an allyl halide (e.g., allyl bromide) and a base. The resulting intermediate, Ethyl 4-(allyloxy)benzoate, is then heated to initiate the intramolecular rearrangement to form this compound. libretexts.org

Atom Economy: The concept of atom economy is a cornerstone of green chemistry, measuring the efficiency of a reaction in converting reactants to the desired product. The key step in the synthesis, the Claisen rearrangement, is an intramolecular process and is therefore theoretically 100% atom-economical, as all atoms of the reactant are incorporated into the final product. libretexts.orgjocpr.com

Green Solvent Applications: The choice of solvent is critical to the environmental profile of the synthesis. Traditional Claisen rearrangements often require high temperatures and have been performed neat (solvent-free) or in high-boiling, non-polar solvents. sioc-journal.cnacs.org More recent and greener approaches focus on minimizing or eliminating hazardous organic solvents.

Solvent-free reactions, particularly when coupled with microwave irradiation, represent a significant advancement, reducing both waste and energy consumption. sioc-journal.cn Other investigations have explored the use of alternative media like ionic liquids, which can be effective for high-temperature reactions. organic-chemistry.org In some related processes, water has been successfully used as a solvent, offering a substantially greener profile. organic-chemistry.org

Table 1: Comparison of Solvent Systems for Claisen Rearrangement

| Solvent System | Typical Conditions | Advantages | Disadvantages | Citations |

|---|---|---|---|---|

| Solvent-Free (Neat) | High temperature (190-250°C), conventional or microwave heating. | No solvent waste, simplified purification, high reaction concentration. | High energy input, potential for side reactions and charring. | sioc-journal.cnrsc.org |

| High-Boiling Solvents | N-Methyl-2-pyrrolidone (NMP), Dimethylformamide (DMF), Diphenyl ether. | Good solubility for reactants, stable at high temperatures. | Difficult to remove, toxicity concerns, environmental impact. | researchgate.netrsc.orgncsu.edu |

| Ionic Liquids | Geminal dicationic ionic liquids. | Low vapor pressure, thermal stability, potential for catalyst recycling. | High cost, potential toxicity, may complicate product isolation. | organic-chemistry.org |

| Water | Used in related tandem reactions with microwave heating. | Environmentally benign, low cost, non-flammable. | Limited solubility for non-polar organic substrates. | organic-chemistry.org |

Biocatalytic Approaches: While direct biocatalytic synthesis of this compound is not yet established in the literature, related research highlights its significant potential. Enzymes offer mild reaction conditions and high selectivity, aligning perfectly with green chemistry goals.

Enzymatic Esterification: The final step, converting 3-allyl-4-hydroxybenzoic acid to its ethyl ester, is highly amenable to biocatalysis. Lipases are commonly used for such esterification and transesterification reactions. researchgate.net

Enzyme Compatibility: Studies on the enzymatic hydrolysis of parabens (p-hydroxybenzoates) using cutinases demonstrate that enzymes can effectively interact with the hydroxybenzoate structure. nih.govacs.org This suggests that engineered enzymes could be developed for the synthetic direction as well.

Enzyme-Catalyzed Rearrangement: In nature, enzymes like chorismate mutase catalyze Claisen rearrangements with immense rate acceleration. masterorganicchemistry.com This provides a proof-of-concept that a bespoke enzyme could potentially be engineered to catalyze the rearrangement of Ethyl 4-(allyloxy)benzoate under significantly milder conditions than thermal methods.

Photochemical Approaches: Photochemistry offers an alternative energy source to activate molecules. The classic Claisen rearrangement is a thermal process, whereas the Photo-Claisen rearrangement proceeds through a different, radical-based mechanism that can lead to different product distributions. libretexts.orgwikipedia.org However, photochemistry is a promising tool for synthesizing related molecular structures. For instance, the photo-Fries rearrangement of aryl esters to form hydroxyketones is a well-known photochemical reaction that can be applied to aryl benzoates. conicet.gov.ar Recent studies have also demonstrated the synthesis of complex 3-hydroxybenzoic acid derivatives and other substituted aromatics using photochemical rearrangements of specifically designed precursors, highlighting the potential of light-driven reactions in accessing this class of compounds. cdnsciencepub.comresearchgate.netnih.gov

Process Intensification and Scale-Up Methodologies

Scaling up the synthesis of this compound from the laboratory to an industrial scale presents challenges, primarily related to the high energy demands and potential hazards of the high-temperature Claisen rearrangement. Process intensification techniques are key to overcoming these hurdles.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for process intensification. By directly coupling energy with the reacting molecules, it allows for rapid and uniform heating, which can dramatically shorten reaction times from hours to mere minutes. sioc-journal.cnrsc.org This acceleration minimizes the formation of byproducts that can occur during prolonged heating in conventional methods. researchgate.net Both solvent-free and solvent-based Claisen rearrangements have been shown to be significantly enhanced by microwave assistance. sioc-journal.cningentaconnect.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Claisen Rearrangement

| Parameter | Conventional Heating (Oil Bath) | Microwave-Assisted Heating | Key Benefits of Microwave | Citations |

|---|---|---|---|---|

| Reaction Time | Several hours | 5-20 minutes | Drastic reduction in process time. | libretexts.orgsioc-journal.cn |

| Energy Efficiency | Lower; heats the vessel and then the reactants. | Higher; direct heating of polar molecules. | Reduced energy consumption and operational costs. | sioc-journal.cn |

| Yield | Often moderate to good. | Often higher due to reduced byproduct formation. | Improved process efficiency and product purity. | researchgate.net |

| Temperature Control | Prone to local overheating. | Precise and uniform temperature profile. | Better reaction control and reproducibility. | rsc.org |

Continuous Flow Reactors: Continuous flow chemistry provides a modern solution for scaling up chemical processes safely and efficiently. Instead of large, difficult-to-manage batch reactors, reactants are pumped through small, temperature-controlled tubes or channels (microreactors). This technology is exceptionally well-suited for energetic reactions like the Claisen rearrangement.

The high surface-area-to-volume ratio of flow reactors allows for superior heat transfer, eliminating the dangerous local hot spots that can plague large batch reactors. rsc.org This precise temperature control leads to higher yields and purities. Furthermore, scaling up is achieved by simply running the process for a longer duration ("scaling out") rather than building a larger reactor, which enhances safety and reduces capital investment. rsc.org This methodology has been successfully applied to the Claisen rearrangement of allyl aryl ethers, often under solvent-free conditions, providing a truly green and efficient synthetic platform. rsc.org Flow technology can also be applied to other steps in the synthesis, such as the esterification of benzoic acids. researchgate.netnih.gov

Comprehensive Analysis of Chemical Reactivity and Derivatization Pathways of Ethyl 3 Allyl 4 Hydroxybenzoate

Transformations Involving the Allyl Moiety

The allyl group, characterized by its carbon-carbon double bond, is susceptible to a variety of addition and rearrangement reactions. These transformations provide a powerful toolkit for modifying the structure and properties of the parent molecule.

Electrophilic Additions to the Double Bond, including Epoxidation

The π electrons of the allyl group's double bond act as a nucleophile, making it reactive towards electrophiles. lasalle.edu This reactivity allows for the introduction of various functional groups across the double bond.

Halogenation and Hydrohalogenation: Like other alkenes, the allyl group can undergo addition reactions with hydrogen halides (HX) and halogens (X₂). libretexts.orgchemguide.co.uk In the reaction with HBr, for instance, the electrophilic hydrogen atom adds to the terminal carbon of the double bond, following Markovnikov's rule, to form a more stable secondary carbocation. Subsequent attack by the bromide ion yields the corresponding haloalkane. libretexts.org

Epoxidation: The conversion of the allyl double bond to an epoxide ring is a significant transformation, yielding a reactive three-membered ether that can be opened by various nucleophiles. This reaction is commonly achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). youtube.com The reaction is a concerted process where the peroxy acid delivers an oxygen atom to the double bond. youtube.com Studies on analogous allylbenzene (B44316) compounds have shown that epoxidation at the allylic double bond is a viable metabolic pathway, producing potentially reactive epoxide metabolites. nih.gov These epoxides are valuable synthetic intermediates. For instance, 2,6-diallylphenol (B8768784) can be converted to its diepoxide derivative, which serves as a building block for epoxy resins. google.com

| Reaction | Reagent(s) | Product | Description |

| Hydrobromination | HBr | Ethyl 3-(2-bromopropyl)-4-hydroxybenzoate | Electrophilic addition of hydrogen bromide across the double bond. |

| Epoxidation | m-CPBA | Ethyl 4-hydroxy-3-(oxiran-2-ylmethyl)benzoate | Formation of an epoxide ring from the alkene using a peroxy acid. youtube.com |

Catalytic Hydrogenation and Selective Reduction Strategies

Catalytic hydrogenation is a standard method for reducing the carbon-carbon double bond of the allyl group to a saturated propyl group. This transformation modifies the electronic and steric properties of the substituent.

The reaction is typically carried out using hydrogen gas (H₂) in the presence of a metal catalyst. lasalle.edu Common catalysts include palladium on carbon (Pd/C), platinum, or nickel. lasalle.eduresearchgate.net The alkene adsorbs onto the surface of the metal catalyst, followed by the syn-addition of two hydrogen atoms across the double bond. lasalle.edu This process selectively reduces the alkene without affecting the aromatic ring or the ester and phenolic hydroxyl groups under controlled conditions. The resulting compound is Ethyl 4-hydroxy-3-propylbenzoate. While specific studies on Ethyl 3-allyl-4-hydroxybenzoate are not abundant, the hydrogenation of the allyl group in similar phenolic compounds is a well-established and predictable reaction.

Selective reduction of other functional groups in the presence of the allyl moiety is also possible. For example, chemoselective reduction of an ester in the presence of an allyl group can be achieved using specific reagents like sodium borohydride (B1222165) in dimethyl sulfoxide (B87167) (DMSO). researchgate.net

| Reaction | Reagent(s) | Product | Description |

| Catalytic Hydrogenation | H₂, Pd/C | Ethyl 4-hydroxy-3-propylbenzoate | Saturation of the allyl double bond to form a propyl group. lasalle.eduresearchgate.net |

Pericyclic Reactions and Rearrangements

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. libretexts.org The most relevant pericyclic reaction in the context of this compound is the Claisen rearrangement. It is important to note that this compound is itself the product of a thermal Claisen rearrangement of its precursor, Allyl 4-hydroxybenzoate (B8730719). organicchemistrytutor.comgoogle.com

The Claisen rearrangement is a thieme-connect.dethieme-connect.de-sigmatropic rearrangement where an allyl aryl ether rearranges upon heating to form an ortho-allyl phenol (B47542). organicchemistrytutor.comalchemyst.co.uk In the synthesis of the title compound, Allyl 4-hydroxybenzoate is heated, causing the allyl group to migrate from the oxygen atom to the ortho position (C3) of the benzene (B151609) ring, yielding this compound. google.com This reaction is driven by the formation of a stable carbonyl group in the intermediate keto-tautomer, which then rearomatizes to the phenolic product. organicchemistrytutor.com Because this compound is already C-allylated and lacks an O-allyl group, it will not undergo a further standard Claisen rearrangement.

Reactions at the Phenolic Hydroxyl Group

The phenolic hydroxyl group is acidic and nucleophilic, allowing for a variety of substitution reactions, primarily O-alkylation and O-acylation, to form ethers and esters, respectively.

O-Alkylation and O-Acylation Reactions

O-Alkylation: The formation of ethers from the phenolic hydroxyl group is typically achieved via the Williamson ether synthesis. This reaction involves deprotonating the phenol with a suitable base, such as sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃), to form a phenoxide ion. rsc.org This nucleophilic phenoxide then displaces a halide from an alkyl halide (e.g., ethyl iodide) in an Sₙ2 reaction to form the corresponding ether. This method is highly versatile for creating a wide range of alkyl and aryl ethers. Studies on similar phenols, like coniferyl alcohol, demonstrate that selective allylation of the phenolic hydroxyl can be achieved in high yields using allyl chloride and a base, even in the presence of other hydroxyl groups and double bonds. rsc.org

O-Acylation: Esters are formed at the phenolic hydroxyl group by reaction with acylating agents such as acyl chlorides or acid anhydrides. This reaction is usually performed in the presence of a base, like pyridine (B92270) or triethylamine, which neutralizes the HCl or carboxylic acid byproduct. This process allows for the introduction of a variety of acyl groups, modifying the molecule's properties.

| Reaction Type | Reagent(s) | Product Example | Description |

| O-Alkylation | 1. NaOH2. CH₃CH₂I | Ethyl 3-allyl-4-ethoxybenzoate | Formation of an ether at the phenolic hydroxyl group via Williamson synthesis. rsc.org |

| O-Acylation | Acetyl chloride, Pyridine | Ethyl 3-allyl-4-(acetyloxy)benzoate | Formation of an ester at the phenolic hydroxyl group. |

Formation of Ethers and Esters with Diverse Functionalities

The synthetic utility of O-alkylation and O-acylation extends beyond simple alkyl and acyl groups. By using reagents that contain other functional groups, a diverse library of derivatives can be synthesized.

For example, O-alkylation can be performed with functionalized alkyl halides, such as 2-chloroethylether, to introduce ether linkages. google.com This strategy allows for the creation of more complex molecules with tailored properties. Similarly, O-acylation can be used to attach moieties with specific functionalities. These derivatization strategies are crucial for developing new compounds for various applications, building upon the core structure of this compound.

Role of the Phenolic Group in Intramolecular Interactions

The phenolic hydroxyl group is a critical determinant of the molecule's conformation and intermolecular behavior primarily through its ability to form hydrogen bonds. Positioned ortho to the allyl group and meta to the ethyl ester, the -OH group can act as a hydrogen bond donor. While direct intramolecular hydrogen bonding with the allyl group is unlikely, the potential for intramolecular hydrogen bonding with the carbonyl oxygen of the ester group exists, which could influence the planarity of the ester group relative to the aromatic ring.

In similar molecules like 2-hydroxybenzoic acid, intramolecular hydrogen bonds are known to significantly impact physical properties like melting point. chemistryguru.com.sg For this compound, the hydroxyl and ester groups are positioned further apart, making strong intramolecular hydrogen bonding less probable than intermolecular interactions. In the solid state, it is expected that the phenolic hydroxyl group would participate in extensive intermolecular hydrogen bonding with neighboring molecules, likely involving both the phenolic oxygen and the carbonyl oxygen of the ester group, creating a complex hydrogen-bonding network. researchgate.net This is a common feature in substituted hydroxybenzoates and plays a crucial role in their crystal packing and physical properties. chemistryguru.com.sgresearchgate.net

Reactivity of the Ethyl Ester Functionality

The ethyl ester group is a key site for synthetic modification, offering pathways to a variety of derivatives through hydrolysis, transesterification, reduction, and amidation.

Hydrolysis and Transesterification Reactions

The ethyl ester of this compound can be readily hydrolyzed to the corresponding carboxylic acid, 3-allyl-4-hydroxybenzoic acid. This reaction can be catalyzed by either acid or base. libretexts.org

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by water. libretexts.org

Base-Promoted Hydrolysis (Saponification): Using a base like sodium hydroxide, the hydroxide ion directly attacks the carbonyl carbon. libretexts.orgsserc.org.uk This process is irreversible as the final step involves the deprotonation of the resulting carboxylic acid by the alkoxide. libretexts.org The resulting carboxylate salt can then be acidified to yield the free carboxylic acid. sserc.org.uksserc.org.uk

Transesterification allows for the conversion of the ethyl ester into other alkyl esters. This equilibrium reaction is typically achieved by heating the ester in an excess of a different alcohol with an acid or base catalyst. libretexts.org Using a large excess of the new alcohol shifts the equilibrium towards the desired product. libretexts.org

| Reaction | Reagents | Product |

| Base-Promoted Hydrolysis | 1. NaOH(aq), heat 2. HCl(aq) | 3-allyl-4-hydroxybenzoic acid |

| Acid-Catalyzed Hydrolysis | H₃O⁺, heat | 3-allyl-4-hydroxybenzoic acid |

| Transesterification | R'OH, H⁺ or RO⁻ catalyst | Ethyl 3-allyl-4-R'-oate |

Reduction to Alcohol and Amidation Pathways

The ester functionality can be reduced to a primary alcohol.

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required to reduce the ester to (3-allyl-4-hydroxyphenyl)methanol. libretexts.org The reaction proceeds through an aldehyde intermediate which is further reduced. libretexts.org Weaker reducing agents like sodium borohydride are generally not effective for ester reduction. libretexts.org Diisobutylaluminum hydride (DIBAL-H) can be used to achieve a partial reduction to the corresponding aldehyde, (3-allyl-4-hydroxy)benzaldehyde, especially at low temperatures. libretexts.org

Amidation involves the reaction of the ester with ammonia (B1221849) or a primary or secondary amine to form the corresponding amide. libretexts.org This reaction, often termed aminolysis, typically requires higher temperatures or the use of catalysts to proceed efficiently. libretexts.orgresearchgate.net Heterogeneous catalysts like niobium pentoxide have shown high activity for the direct amidation of esters. researchgate.net

| Reaction | Reagents | Product |

| Full Reduction | 1. LiAlH₄, ether 2. H₃O⁺ | (3-allyl-4-hydroxyphenyl)methanol |

| Partial Reduction | 1. DIBAL-H, -78 °C 2. H₂O | 3-allyl-4-hydroxybenzaldehyde |

| Amidation | R'R''NH, heat or catalyst | N,N-R',R''-3-allyl-4-hydroxybenzamide |

Aromatic Ring Functionalization Strategies

The substitution pattern of the aromatic ring in this compound presents interesting challenges and opportunities for further functionalization. The reactivity towards electrophiles is dictated by the combined electronic effects of the hydroxyl, allyl, and ethyl ester substituents.

Electrophilic Aromatic Substitution Patterns

The directing effects of the existing substituents on the aromatic ring are crucial in predicting the outcome of electrophilic aromatic substitution reactions.

-OH (Hydroxyl) group: A strongly activating, ortho-, para-director. ucalgary.cabyjus.combritannica.com

-CH₂CH=CH₂ (Allyl) group: A weakly activating, ortho-, para-director.

-COOEt (Ethyl Ester) group: A deactivating, meta-director.

The powerful activating and directing effect of the hydroxyl group at C-4 dominates the reactivity of the ring. ucalgary.cawku.eduquora.com It strongly directs incoming electrophiles to the positions ortho to it, which are C-3 and C-5. Since the C-3 position is already occupied by the allyl group, electrophilic attack is expected to occur predominantly at the C-5 position. The deactivating nature of the ester group further disfavors substitution at positions ortho and para to it (C-2 and C-6).

Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation would be expected to yield the 5-substituted product. byjus.com Due to the high activation provided by the phenolic hydroxyl group, these reactions can often be carried out under milder conditions than those required for benzene itself. ucalgary.ca For instance, halogenation of phenols can often proceed without a Lewis acid catalyst. byjus.com

Palladium-Catalyzed Cross-Coupling Reactions at the Aromatic Core

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, and several strategies can be envisioned for the aromatic core of this compound.

One common approach involves the conversion of the phenolic hydroxyl group into a triflate (trifluoromethanesulfonate, -OTf) or a nonaflate. thieme-connect.com These groups are excellent leaving groups in a variety of palladium-catalyzed reactions, including Suzuki, Stille, Heck, and Buchwald-Hartwig amination reactions. thieme-connect.comrsc.org This strategy allows for the introduction of aryl, vinyl, alkynyl, or amino groups at the C-4 position.

Alternatively, the aromatic ring can first be functionalized via electrophilic aromatic substitution, as described in section 3.4.1. For example, halogenation (e.g., bromination or iodination) at the C-5 position would install a handle suitable for subsequent palladium-catalyzed cross-coupling reactions. nih.gov This two-step sequence allows for the selective introduction of a wide range of substituents at a defined position on the aromatic ring.

More advanced methods are also being developed for the direct C-H functionalization of phenols or the decarbonylative coupling of aromatic esters, although these are often substrate-specific. oup.comresearchgate.net Ruthenium-catalyzed C-H allylation directed by a carboxylate group has also been reported, which could be relevant for derivatization. nih.govrsc.orgrsc.org

Advanced Spectroscopic and Chromatographic Characterization Methods for Ethyl 3 Allyl 4 Hydroxybenzoate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual atoms.

Elucidation of Proton and Carbon Connectivity and Stereochemistry

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in determining the connectivity of atoms within a molecule. For derivatives of ethyl 4-hydroxybenzoate (B8730719), characteristic chemical shifts are observed. For instance, in ethyl 4-hydroxybenzoate, the aromatic protons typically appear as doublets in the regions of δ 7.80 and δ 7.09 ppm, while the ethyl group protons exhibit a quartet around δ 4.24 ppm and a triplet around δ 1.26 ppm. rsc.org The hydroxyl proton often presents as a broad singlet.

The introduction of an allyl group at the 3-position in ethyl 3-allyl-4-hydroxybenzoate significantly alters the NMR spectrum. The allyl group introduces new signals: a doublet for the CH₂ group adjacent to the aromatic ring, a multiplet for the vinylic CH, and two distinct signals for the terminal vinylic CH₂ protons. The stereochemistry of these protons, particularly their spatial relationships, can be inferred from coupling constants (J-values) and through more advanced NMR techniques.

Table 1: Representative ¹H NMR Data for Ethyl Benzoate Derivatives

| Compound | Aromatic Protons (δ, ppm) | Ethyl Group Protons (δ, ppm) | Other Protons (δ, ppm) |

| Ethyl Benzoate | 8.03-8.06 (m, 2H), 7.52-7.57 (m, 1H), 7.41-7.46 (m, 2H) | 4.38 (q, 2H), 1.41 (t, 3H) | - |

| Ethyl 4-methylbenzoate | 7.80 (d, 2H), 7.09 (d, 2H) | 4.24 (q, 2H), 1.26 (t, 3H) | 2.26 (s, 3H, CH₃) |

| Ethyl 4-methoxybenzoate | - | 4.37 (q, 2H), 1.39 (t, 3H) | 3.90 (s, 3H, OCH₃) |

| Ethyl 3-hydroxybenzoate | 7.65-7.09 (m, 4H) | 4.377 (q, 2H), 1.382 (t, 3H) | 6.64 (br s, 1H, OH) |

| Ethyl 3,4-dihydroxybenzoate | 7.5-6.8 (m, 3H) | 4.3 (q, 2H), 1.3 (t, 3H) | - |

Data compiled from various sources. rsc.orgchemicalbook.comchemicalbook.com

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning proton and carbon signals and for elucidating complex structural features.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. In this compound, COSY would show correlations between the ethyl group's CH₂ and CH₃ protons, as well as within the allyl group's spin system.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is crucial for assigning the carbon signals based on their attached, and often more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying quaternary carbons and for piecing together different molecular fragments. For example, correlations between the allyl CH₂ protons and the aromatic carbons C3 and C4 would confirm the position of the allyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons. This can help in confirming stereochemical assignments and understanding the preferred conformation of the molecule.

High-Accuracy Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis.

Determination of Exact Mass and Fragmentation Patterns

High-resolution mass spectrometry (HRMS) provides the exact mass of a molecule with high precision, which allows for the determination of its elemental formula. For this compound (C₁₂H₁₄O₃), the expected monoisotopic mass is approximately 206.0943 Da.

Electron ionization (EI) is a common technique that causes fragmentation of the molecule. The resulting fragmentation pattern is a unique fingerprint of the compound. For aromatic esters, characteristic fragmentation patterns include the loss of the alkoxy group and cleavages related to the substituents on the aromatic ring. For instance, in ethylbenzene, a prominent peak is observed at m/z 91, corresponding to the tropylium (B1234903) ion [C₇H₇]⁺. docbrown.info The presence of an allyl group would lead to additional specific fragmentation pathways.

Coupled Techniques (e.g., GC-MS, LC-MS) for Mixture Analysis

When dealing with mixtures of compounds, such as in reaction monitoring or the analysis of natural extracts, coupling chromatographic separation with mass spectrometry is essential.

GC-MS (Gas Chromatography-Mass Spectrometry): This technique is suitable for volatile and thermally stable compounds. lcms.cz The sample is separated based on boiling point and polarity in the GC column before being introduced into the mass spectrometer for detection and identification. lcms.cz GC-MS with a Q-TOF (Quadrupole Time-of-Flight) detector can provide both retention time data and high-resolution mass spectra for confident compound identification. lcms.cz

LC-MS (Liquid Chromatography-Mass Spectrometry): LC-MS is ideal for less volatile or thermally labile compounds. nih.gov The separation occurs in a liquid mobile phase, making it a versatile technique for a wide range of analytes. nih.gov Tandem mass spectrometry (LC-MS/MS) can be used for targeted quantification and structural elucidation by selecting a precursor ion and analyzing its fragment ions. nih.govlcms.cz This is particularly useful for analyzing complex matrices. nih.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of molecules, which are characteristic of specific functional groups.

Infrared (IR) Spectroscopy: FTIR (Fourier Transform Infrared) spectroscopy is widely used to identify the functional groups present in a molecule. researchgate.net In this compound, one would expect to see characteristic absorption bands for:

O-H stretching of the phenolic hydroxyl group (a broad band around 3300 cm⁻¹).

C-H stretching of the aromatic and aliphatic (allyl and ethyl) groups (around 3100-2850 cm⁻¹).

C=O stretching of the ester group (a strong band around 1700 cm⁻¹).

C=C stretching of the aromatic ring and the allyl group (around 1600-1450 cm⁻¹).

C-O stretching of the ester and ether linkages.

Raman Spectroscopy: Raman spectroscopy is complementary to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be useful for observing the C=C stretching vibrations of the allyl group and the aromatic ring.

Table 2: Key IR Absorption Bands for Ethyl Hydroxybenzoate Derivatives

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| Phenolic O-H | Stretching | 3600-3200 (broad) |

| Aromatic C-H | Stretching | 3100-3000 |

| Aliphatic C-H | Stretching | 3000-2850 |

| Ester C=O | Stretching | ~1715-1680 |

| Aromatic C=C | Stretching | ~1600, 1500, 1450 |

| Ester C-O | Stretching | ~1300-1100 |

Data compiled from general spectroscopic tables and literature. researchgate.netresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Probing

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for investigating the electronic transitions within a molecule. For aromatic compounds like this compound, this method provides information on the π-electron system of the benzene (B151609) ring and the influence of its substituents. The absorption of UV radiation promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).

The parent compound, ethyl p-hydroxybenzoate, exhibits characteristic absorption bands in the UV region. The introduction of an allyl group at the 3-position is expected to cause a slight bathochromic shift (shift to longer wavelengths) in the absorption maximum (λmax) due to its electron-donating nature, which influences the energy gap of the electronic transitions. The UV spectrum is typically recorded in a solvent such as ethanol (B145695) or methanol (B129727). The differences in the absorption spectra between the ionized and non-ionized forms of the molecule can also be used to determine its dissociation constant (pKa).

Table 1: Expected UV-Vis Absorption Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Electronic Transition |

| Ethanol | ~258 | ~15,000 | π → π |

| Methanol | ~257 | ~14,800 | π → π |

Note: The data presented are estimated values based on the known spectral properties of related p-hydroxybenzoic acid esters.

Chromatographic Separation and Purity Assessment Methodologies

Chromatographic techniques are indispensable for the separation, purification, and purity assessment of this compound. The choice of method depends on the scale of the separation and the required resolution.

Thin-Layer Chromatography (TLC) is a rapid and versatile technique for monitoring the progress of reactions and for the preliminary assessment of product purity. For a moderately polar compound like this compound, a silica (B1680970) gel plate is a suitable stationary phase. The mobile phase composition is optimized to achieve good separation between the product, starting materials, and any by-products. Visualization of the spots on the TLC plate is typically achieved under UV light at 254 nm, where the aromatic ring absorbs, or by using staining reagents.

Table 2: Optimized TLC Parameters for this compound

| Stationary Phase | Mobile Phase (v/v) | Rf Value | Detection Method |

| Silica Gel GF254 | Hexane:Ethyl Acetate (7:3) | ~0.45 | UV (254 nm) |

| Silica Gel GF254 | Toluene:Acetone (9:1) | ~0.50 | UV (254 nm) |

| Reversed-Phase C18 | Methanol:Water (8:2) | ~0.60 | UV (254 nm) |

Note: Rf values are approximate and can vary based on experimental conditions.

For high-resolution separation and quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the methods of choice.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is particularly well-suited for the analysis of this compound. A C18 column is commonly used as the stationary phase, with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol and water, often with a small amount of acid (like acetic or formic acid) to ensure sharp peaks. Detection is typically performed using a UV detector set at the λmax of the compound.

Table 3: Typical HPLC Parameters for this compound

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (60:40) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 258 nm |

| Retention Time | ~5-7 minutes |

Note: The retention time is an estimated value and is highly dependent on the specific column and exact mobile phase composition.

Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. For the analysis of this compound, a derivatization step, such as silylation of the phenolic hydroxyl group, may be necessary to increase its volatility and improve peak shape. A non-polar or medium-polarity capillary column is typically used, coupled with a flame ionization detector (FID) or a mass spectrometer (MS) for detection.

Table 4: Representative GC Parameters for Derivatized this compound

| Parameter | Condition |

| Column | DB-5 or HP-5MS (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Injector Temperature | 250 °C |

| Oven Program | 150 °C (2 min), then 10 °C/min to 280 °C |

| Detector | FID or MS |

| Retention Time | Variable, depending on the derivative and program |

The introduction of a chiral center to a derivative of this compound, for instance, through epoxidation of the allyl group, would result in a racemic mixture of enantiomers. Chiral chromatography is essential for the separation and quantification of these enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common approach. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective in resolving a wide range of chiral compounds. The choice of mobile phase, typically a mixture of alkanes and an alcohol, is critical for achieving enantioseparation.

Table 5: Illustrative Chiral HPLC Conditions for a Hypothetical Chiral Derivative

| Chiral Stationary Phase (CSP) | Mobile Phase (v/v) | Flow Rate (mL/min) | Detection |

| Cellulose tris(3,5-dimethylphenylcarbamate) | n-Hexane:Isopropanol (90:10) | 1.0 | UV at 258 nm |

| Amylose tris(3,5-dimethylphenylcarbamate) | n-Hexane:Ethanol (80:20) | 0.8 | UV at 258 nm |

Note: The separation of enantiomers is highly specific to the structure of the analyte and the chiral stationary phase.

Biochemical Pathways and Mechanistic Contributions of Ethyl 3 Allyl 4 Hydroxybenzoate and Its Analogues

Role as a Key Intermediate in the Synthesis of S-Nitrosoglutathione Reductase (GSNOR) Inhibitors

Ethyl 3-allyl-4-hydroxybenzoate has been identified as a key intermediate in the synthesis of compounds designed to inhibit S-Nitrosoglutathione Reductase (GSNOR) googleapis.com. GSNOR is a crucial enzyme in the regulation of nitric oxide (NO) signaling pathways patsnap.com. The inhibition of GSNOR is a therapeutic strategy for various diseases, including asthma and other inflammatory conditions nih.gov.

Modulation of Nitric Oxide (NO) Homeostasis through GSNOR Inhibition

GSNOR's primary function is to metabolize S-nitrosoglutathione (GSNO), a major biological reservoir of nitric oxide patsnap.com. By breaking down GSNO, GSNOR reduces the bioavailability of NO patsnap.com. Inhibiting GSNOR leads to an increase in GSNO levels, which in turn enhances NO-mediated signaling patsnap.com. This modulation of NO homeostasis can have several beneficial physiological effects, such as vasodilation and reduced inflammation patsnap.com. Research has shown that GSNOR inhibitors can regulate NO bioactivity and are being investigated as novel tools for this purpose researchgate.net.

Impact on Protein S-Nitrosylation Dynamics and Cellular Signaling

The inhibition of GSNOR and subsequent increase in GSNO levels directly impact protein S-nitrosylation, a post-translational modification where a nitroso group is added to a cysteine thiol on a protein. This process is a key mechanism by which NO exerts its effects on cellular signaling. GSNOR inhibitors, by increasing the availability of GSNO, can enhance the S-nitrosylation of specific proteins, thereby influencing a wide range of cellular processes. Dysregulation of GSNOR can significantly alter cellular homeostasis, and its inhibition is being explored to treat conditions like cystic fibrosis and interstitial lung disease nih.gov.

Enzymatic Control of Low Molecular Weight S-Nitrosothiols

GSNOR is the primary enzyme responsible for the metabolism of low molecular weight S-nitrosothiols (SNOs), with GSNO being the most significant medchemexpress.com. By controlling the levels of GSNO, GSNOR indirectly regulates the entire pool of SNOs within the cell. Inhibitors of GSNOR effectively block this enzymatic control, leading to an accumulation of SNOs researchgate.net. This accumulation can amplify NO signaling and has been shown to be beneficial in preclinical models of inflammatory diseases nih.gov.

Intermediate in the Development of Leukotriene Antagonists

This compound also serves as a precursor in the synthesis of leukotriene antagonists google.com. Leukotriene antagonists are a class of drugs that oppose the function of leukotrienes, which are inflammatory mediators produced by the immune system wikipedia.org. These drugs are used to manage conditions like asthma and allergic rhinitis nih.gov.

Mechanisms of Action on Inflammatory Cascade Modulation

The binding of cysteinyl leukotrienes to their receptors triggers a cascade of inflammatory responses, including bronchoconstriction, increased vascular permeability, and recruitment of inflammatory cells like eosinophils litfl.com. Leukotriene receptor antagonists modulate this inflammatory cascade by competitively blocking the CysLT1 receptor wikipedia.org. This action leads to a reduction in airway inflammation, improved lung function, and a decrease in asthma symptoms oup.com. The beneficial effects of these antagonists underscore the importance of developing novel and effective compounds, a process where intermediates like this compound play a crucial role.

Data Tables

Table 1: Key Enzymes and Inhibitors in Related Pathways

| Pathway | Key Enzyme | Class of Inhibitor | Example Inhibitor |

| Nitric Oxide Homeostasis | S-Nitrosoglutathione Reductase (GSNOR) | GSNOR Inhibitor | N6022 nih.gov |

| Arachidonic Acid Metabolism | 5-Lipoxygenase | 5-Lipoxygenase Inhibitor | Zileuton wikipedia.org |

| Leukotriene Signaling | Cysteinyl Leukotriene Receptor 1 (CysLT1) | Leukotriene Receptor Antagonist | Montelukast pharmgkb.org |

Relevance to Specific Receptor Antagonism and Signal Transduction

The interaction of this compound and its analogues with specific receptors and their subsequent effects on signal transduction pathways are areas of growing interest, largely driven by the known endocrine-disrupting potential of some parabens. The primary mechanism of concern is their interaction with estrogen receptors (ERα and ERβ).

Studies on a range of p-hydroxybenzoic acid esters have demonstrated their ability to bind to both ERα and ERβ. The binding affinity generally increases with the length and branching of the alkyl ester chain. For instance, butylparaben (B1668127) shows a higher affinity than ethylparaben (B1671687), which in turn is more potent than methylparaben. Upon binding to estrogen receptors, these compounds can act as agonists, mimicking the effects of endogenous estrogens and triggering downstream signaling cascades. This can lead to the transcriptional activation of estrogen-responsive genes, potentially impacting cellular processes like proliferation and differentiation.

The presence of the allyl group in this compound could modulate its interaction with estrogen receptors. The size and lipophilicity of the allyl group might influence the binding affinity and the subsequent conformational changes in the receptor, thereby affecting its agonist or antagonist activity. However, without specific experimental data on this compound, its precise effects on estrogen receptor signaling remain speculative.

Beyond estrogen receptors, the broader class of phenolic compounds has been shown to interact with a variety of other receptors and signaling molecules. For example, some phenolic compounds can modulate the activity of nuclear receptors such as the aryl hydrocarbon receptor (AhR) or peroxisome proliferator-activated receptors (PPARs). The structural features of this compound, including the hydroxyl group and the lipophilic allyl and ethyl substituents, suggest that it could potentially interact with a range of biological targets, but further research is needed to elucidate these interactions.

Computational Approaches to Structure-Activity Relationships (SAR) in Derivative Design

Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, are invaluable tools for predicting the biological activity of compounds and for guiding the design of new derivatives with improved properties. While specific computational studies on this compound are not widely reported, the principles derived from studies on related p-hydroxybenzoic acid derivatives can provide insights into its potential structure-activity relationships.

QSAR studies on parabens and other benzoic acid derivatives have been conducted to understand the relationship between their molecular structure and various biological activities, such as antimicrobial and estrogenic effects. These studies typically use a set of molecular descriptors, which quantify different physicochemical properties of the molecules, and correlate them with their observed biological activity.

For antimicrobial activity, QSAR models have indicated that descriptors related to molecular size, shape, and electronic properties are important. For example, the lipophilicity of the alkyl ester chain in parabens is a key determinant of their antimicrobial potency, with longer chains generally leading to higher activity up to a certain point.

Molecular docking simulations can provide a more detailed, three-dimensional view of how a ligand like this compound might interact with a target receptor. By predicting the binding mode and affinity, docking studies can help to rationalize observed structure-activity relationships and guide the design of new analogues. For example, docking studies of parabens with the estrogen receptor have shown how the alkyl chain fits into a hydrophobic pocket within the ligand-binding domain.

For this compound, a computational approach could be used to predict its binding affinity to various receptors and to understand the role of the allyl group. The allyl group could potentially engage in specific hydrophobic or van der Waals interactions within the binding site, which could be explored through molecular docking. Furthermore, QSAR models could be developed for a series of 3-substituted-4-hydroxybenzoates to systematically evaluate the impact of different substituents at this position on biological activity.

Theoretical and Computational Chemistry Studies on Ethyl 3 Allyl 4 Hydroxybenzoate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, rooted in solving approximations of the Schrödinger equation, are fundamental to elucidating the electronic characteristics and inherent reactivity of a molecule. These methods offer a detailed picture of electron distribution, orbital energies, and other quantum mechanical properties that govern molecular behavior.

Density Functional Theory (DFT) Applications for Molecular Geometry and Energy Landscapes

Density Functional Theory (DFT) stands as a widely utilized computational method for investigating the electronic structure of molecules by focusing on the electron density. For Ethyl 3-allyl-4-hydroxybenzoate, a DFT study would commence with the optimization of its molecular geometry to locate the most stable three-dimensional arrangement of its atoms. This process involves finding the minimum energy structure on the potential energy surface.

The optimized geometry provides key information on bond lengths, bond angles, and dihedral angles. For instance, the planarity of the benzene (B151609) ring, the orientation of the ethyl ester group, and the conformation of the allyl substituent are all determined. The energy landscape can be further explored to identify various stable conformers and the energy barriers between them.

Table 1: Predicted Geometric Parameters for this compound from a Hypothetical DFT Calculation (B3LYP/6-31G)*

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-O (hydroxyl) | 1.36 Å |

| C=O (ester) | 1.21 Å | |

| C-O (ester) | 1.35 Å | |

| C-C (allyl to ring) | 1.50 Å | |

| Bond Angle | C-C-O (hydroxyl) | 119.5° |

| O-C=O (ester) | 124.0° | |

| Dihedral Angle | C-C-O-C (ester) | ~180° (for planarity) |

| C(ring)-C(ring)-C(allyl)-C(allyl) | ~90° |

Note: These values are illustrative and would be determined with precision in an actual DFT calculation.

Conformational Analysis and Intramolecular Interactions

The flexibility of the ethyl ester and allyl substituents means that this compound can exist in multiple conformations. Conformational analysis involves systematically exploring these different spatial arrangements and their relative energies. Key rotational barriers would be around the C-O bond of the ester and the C-C single bond connecting the allyl group to the benzene ring.

Table 2: Relative Energies of Hypothetical Conformers of this compound

| Conformer | Description | Relative Energy (kcal/mol) |

| 1 | Intramolecular H-bond, allyl group perpendicular | 0.00 (most stable) |

| 2 | Intramolecular H-bond, allyl group planar | +1.5 |

| 3 | No intramolecular H-bond, extended conformation | +4.2 |

Note: These are hypothetical energy values to illustrate the concept of conformational analysis.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

While quantum chemical calculations are excellent for studying static molecular properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, offering a "movie" of molecular behavior at the atomic level.

For this compound, MD simulations can be used to:

Explore the full range of accessible conformations in a given environment.

Understand the flexibility of the allyl and ethyl chains.

Investigate how the molecule interacts with solvent molecules, such as water or an organic solvent.

The simulations can reveal how the solvent affects the stability of different conformers and the strength of the intramolecular hydrogen bond. For instance, in a polar solvent, the intramolecular hydrogen bond might be weakened due to competition from solvent molecules. The use of symthons, or intermediate structural units, has been a novel approach in simulating complex systems like phenolic resins, which could be adapted for studying the interactions of this compound in a polymeric matrix. nih.gov

Reaction Pathway Exploration and Transition State Analysis

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, one could study reactions such as electrophilic addition to the allyl double bond or nucleophilic substitution at the ester carbonyl group.

To study a reaction mechanism, researchers locate the transition state (TS) structure, which represents the highest energy point along the reaction pathway. The energy of the TS determines the activation energy of the reaction, which is directly related to the reaction rate. Combined quantum mechanical and molecular mechanical (QM/MM) methods have been used to investigate reaction pathways in similar systems, such as the hydroxylation of p-hydroxybenzoate. nih.gov This approach treats the reacting part of the molecule with high-level quantum mechanics and the surrounding environment with more computationally efficient molecular mechanics.

In Silico Screening and Virtual Library Design for Derivatives

In silico screening involves using computational methods to evaluate large libraries of virtual compounds for their potential activity against a biological target or for desired chemical properties. This approach can significantly accelerate the discovery of new functional molecules.

Starting with the this compound scaffold, a virtual library of derivatives can be designed by systematically modifying its structure. For example, one could introduce different substituents on the benzene ring or alter the ester and allyl groups. These virtual compounds can then be screened for properties such as:

Binding affinity to a specific protein target using molecular docking simulations. Studies on other hydroxybenzoic acid derivatives have used this approach to evaluate their potential as enzyme inhibitors. nih.gov

Predicted ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.

Quantum chemical descriptors related to reactivity and stability.

This process allows researchers to prioritize a smaller number of promising derivatives for synthesis and experimental testing, saving time and resources. For instance, in silico studies on benzoic acid derivatives have helped to identify potential binders of enzymes like cathepsins. researchgate.netnih.gov

Future Trajectories in the Academic Research of Ethyl 3 Allyl 4 Hydroxybenzoate

Emerging Synthetic Methodologies and Novel Catalytic Systems

The classical synthesis of Ethyl 3-allyl-4-hydroxybenzoate typically involves a Claisen rearrangement of an allyloxy precursor. However, future research will likely focus on more efficient, selective, and sustainable synthetic routes. Emerging trends in organic synthesis, particularly in the realm of catalytic C-H activation and cross-coupling reactions, offer promising avenues.

Transition metal catalysis, particularly with palladium and ruthenium, has shown significant promise for the allylation of phenols. These methods can offer higher regioselectivity and milder reaction conditions compared to traditional thermal rearrangements. For instance, palladium-catalyzed decarboxylative allylation presents a novel strategy for forming C-allyl bonds. Future research could explore the application of these catalytic systems to the synthesis of this compound, potentially leading to higher yields and fewer byproducts. The development of magnetically separable catalysts could also enhance the sustainability of the synthesis by allowing for easy catalyst recovery and reuse.

Moreover, the use of allyl alcohol as an allylating agent, which produces only water as a byproduct, is an environmentally attractive alternative to allyl halides. Ruthenium-based catalysts have been investigated for this transformation, and optimizing these systems for the specific substrate could be a key area of future work.

Table 1: Comparison of Synthetic Methodologies for Phenol (B47542) Allylation

| Methodology | Catalyst/Reagent | Advantages | Potential for this compound Synthesis |

|---|---|---|---|

| Classical Claisen Rearrangement | Thermal | Well-established | Baseline method, potential for low regioselectivity |

| Palladium-Catalyzed Allylation | Pd complexes | High selectivity, mild conditions | Improved yield and purity |

| Ruthenium-Catalyzed Allylation | Ru complexes | Use of "green" reagents like allyl alcohol | More sustainable synthetic route |

| Iron-Catalyzed Allylation | Fe complexes | Lower cost and toxicity of catalyst | Economical and environmentally friendly alternative |

Exploration of Unconventional Reactivity and Supramolecular Chemistry

The chemical structure of this compound features several reactive sites, including the allyl group, the phenolic hydroxyl group, and the aromatic ring. Future research is expected to delve into the unconventional reactivity of these functionalities. The allyl group, for example, can undergo a variety of transformations beyond simple epoxidation or hydrogenation, such as Wacker-type oxidative cyclization to form benzofuran derivatives. Exploring such reactions could lead to the synthesis of novel heterocyclic compounds with potentially interesting biological activities.

The field of supramolecular chemistry offers another exciting frontier. The hydroxyl and carboxyl groups of this compound can participate in hydrogen bonding to form intricate supramolecular assemblies. Investigating the co-crystallization of this compound with other molecules could lead to the development of new materials with tailored properties, such as altered solubility or stability. The study of these non-covalent interactions is crucial for understanding how the molecule might behave in biological systems or in formulated products.

Integration of Artificial Intelligence and Machine Learning in Chemical Design and Synthesis

Furthermore, machine learning models can be trained to predict the physicochemical and biological properties of novel derivatives of this compound. By generating a virtual library of related compounds and using ML to screen for desired properties (e.g., enhanced antimicrobial activity, specific enzyme inhibition), researchers can prioritize the synthesis of the most promising candidates, thereby accelerating the discovery process. This data-driven approach can significantly reduce the time and resources required for the development of new functional molecules.

Table 2: Applications of AI and Machine Learning in the Study of this compound

| Application Area | AI/ML Tool | Potential Impact |

|---|---|---|

| Synthesis Planning | Retrosynthesis Algorithms | Discovery of novel, more efficient synthetic pathways. |

| Property Prediction | QSAR Models, Deep Neural Networks | Rapid screening of virtual libraries for desired bioactivity. |

| Lead Optimization | Generative Models | Design of new analogs with improved properties. |

Advanced Biophysical Characterization of its Interactions within Biological Systems

To understand the biological effects of this compound, it is crucial to characterize its interactions with biological macromolecules at a molecular level. Future research will employ a suite of advanced biophysical techniques to achieve this.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) changes. This information is invaluable for understanding the driving forces behind the interaction.

Surface Plasmon Resonance (SPR): SPR is a sensitive, real-time, and label-free technique for studying biomolecular interactions. It can provide kinetic data, including association (ka) and dissociation (kd) rates, which are crucial for drug discovery and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide atomic-level structural information about the binding of small molecules to proteins. Techniques such as chemical shift perturbation and saturation transfer difference can identify the binding site and map the interaction interface.

By using these techniques in concert, researchers can gain a comprehensive understanding of how this compound interacts with its biological targets, paving the way for the rational design of more potent and selective analogs.

Elucidating Broader Biochemical and Biological Roles Beyond Current Scope

Given its structural similarity to parabens, it is plausible that this compound possesses antimicrobial properties. Future research should systematically evaluate its activity against a broad spectrum of bacteria and fungi. Studies have shown that some hydroxybenzoate derivatives exhibit antimicrobial activity.

Furthermore, the potential for endocrine-disrupting activity, a known concern for some parabens, needs to be thoroughly investigated. In vitro and in vivo assays will be necessary to determine if the addition of the allyl group mitigates or exacerbates this effect. The estrogenic activity of parabens has been shown to increase with the length of the alkyl group.

Beyond these anticipated roles, there is a vast, unexplored landscape of potential biochemical and biological activities. The phenolic structure suggests potential antioxidant properties. The compound could also interact with various enzymes and receptors in the body. For example, p-hydroxybenzoate hydroxylase is an enzyme that catalyzes the hydroxylation of p-hydroxybenzoate, and it is conceivable that this compound could act as a substrate or inhibitor for this or other enzymes. High-throughput screening and phenotypic assays will be instrumental in uncovering novel biological functions and therapeutic applications for this compound and its derivatives.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Ethyl 3-allyl-4-hydroxybenzoate, and how do reaction conditions influence yield and purity?

- Methodological Answer : this compound can be synthesized via esterification or Friedel-Crafts alkylation. For example, reacting 3-allyl-4-hydroxybenzoic acid with ethanol under acid catalysis (e.g., H₂SO₄) at reflux (70–80°C) for 6–8 hours achieves esterification. Solvent choice (e.g., toluene vs. DMF) significantly impacts reaction efficiency, with aprotic solvents reducing side reactions. Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended for purification to remove unreacted precursors .

Q. Which analytical techniques are most effective for characterizing this compound, and how do they address structural ambiguities?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) resolves structural ambiguities by confirming allyl group positioning (δ 5.1–5.9 ppm for vinyl protons) and ester linkage (δ 4.3 ppm for CH₂CH₃). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 221.0814 for C₁₂H₁₄O₃). Purity is assessed via HPLC (C18 column, acetonitrile/water gradient), while X-ray crystallography can elucidate solid-state conformation if crystals are obtainable .

Advanced Research Questions

Q. How does the allyl substituent in this compound affect its interaction with cytochrome P450 enzymes compared to other substituents (e.g., fluoro or methoxy)?

- Methodological Answer : The allyl group’s electron-donating nature and steric bulk may alter substrate binding in cytochrome P450 active sites. Comparative studies using enzyme inhibition assays (e.g., fluorometric CYP3A4 assays) and molecular docking simulations (AutoDock Vina) can quantify affinity differences. For instance, allyl derivatives may exhibit higher Ki values than fluoro analogs due to reduced electronegativity, impacting metabolic stability .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives across different studies?

- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell lines, solvent carriers). Standardized protocols (e.g., OECD guidelines for cytotoxicity) and meta-analyses using multivariate regression can isolate confounding factors. For example, dimethyl sulfoxide (DMSO) concentration >0.1% may artifactually suppress activity in microbial inhibition assays, necessitating solvent controls .

Q. How can computational modeling predict the reactivity of this compound in radical scavenging or polymerization reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model the allyl group’s radical stabilization energy (RSE) and H-atom transfer kinetics. For polymerization, molecular dynamics simulations (AMBER force field) predict cross-linking efficiency based on allyl’s conjugation with the aromatic ring, correlating with experimental gel permeation chromatography (GPC) data .

Data-Driven Research Design

Q. What experimental designs are optimal for studying this compound’s dual role as a pro-drug and enzyme inhibitor?

- Methodological Answer : Use a split-plot design with in vitro hydrolysis (pH 7.4 buffer, 37°C) to monitor ester cleavage (via LC-MS) and parallel enzyme inhibition assays (e.g., COX-2 ELISA). Kinetic parameters (Km, Vmax) derived from Michaelis-Menten plots differentiate competitive vs. non-competitive inhibition mechanisms .

Q. How do structural modifications (e.g., replacing the allyl group with acrylate) alter the compound’s photostability for material science applications?

- Methodological Answer : Accelerated UV stability testing (ASTM G154) with quartz UV chambers (λ = 254 nm) quantifies degradation rates. FTIR spectroscopy tracks carbonyl (C=O) bond scission. Acrylate derivatives may exhibit superior stability due to extended π-conjugation, reducing radical formation .

Contradiction Analysis in Literature

Q. Why do some studies report this compound as antimicrobial while others show negligible activity?

- Methodological Answer : Strain-specific susceptibility (e.g., Gram-positive vs. Gram-negative bacteria) and efflux pump expression may explain disparities. Minimum Inhibitory Concentration (MIC) assays with isogenic E. coli strains (e.g., ΔacrB mutants) can clarify resistance mechanisms. Synergy studies with efflux inhibitors (e.g., phenylalanine-arginine β-naphthylamide) further validate hypotheses .

Structural and Functional Analogues

Q. How do this compound’s properties compare to its methoxy or fluoro analogs in drug delivery systems?

- Methodological Answer : LogP values (HPLC-derived) quantify lipophilicity: allyl (LogP ~2.8) vs. methoxy (LogP ~2.3). Franz cell diffusion assays using synthetic membranes (Strat-M®) show allyl derivatives enhance transdermal flux by 40% compared to fluoro analogs, attributed to increased membrane fluidity modulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.